

The Bioavailability and Pharmacokinetics of GHK-Cu: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prezatide Copper Acetate*

Cat. No.: *B237301*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide with a wide range of regenerative and protective actions, including wound healing, anti-inflammatory effects, and skin remodeling.^{[1][2][3]} Its therapeutic potential has led to its inclusion in various topical cosmetic and therapeutic products. Understanding the bioavailability and pharmacokinetic profile of GHK-Cu is critical for optimizing its delivery, efficacy, and safety. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of GHK-Cu, with a focus on quantitative data and experimental methodologies.

While extensive research has elucidated the diverse biological activities of GHK-Cu, it is important to note that publicly available, detailed *in vivo* pharmacokinetic studies in humans, providing classical parameters such as plasma C_{max}, T_{max}, AUC, and half-life, are limited. The majority of the available data on bioavailability is derived from *in vitro* studies, particularly concerning topical administration.

Physicochemical Properties and Formulations

GHK-Cu is a small peptide with a low molecular weight, which is a favorable characteristic for penetrating the stratum corneum.^[3] It is hydrophilic in nature.^[4] GHK-Cu is typically formulated in aqueous solutions for injections and in creams and serums for topical application.^{[3][5]} The

stability of GHK-Cu in aqueous solutions is pH-dependent, with stability observed in the pH range of 4.5–7.4.[1]

Routes of Administration and Bioavailability

The bioavailability of GHK-Cu is highly dependent on the route of administration. The primary routes explored are topical application and subcutaneous injection. Oral administration is considered less effective due to the potential for enzymatic degradation in the gastrointestinal tract.[6]

Topical Administration

Topical application is the most common method for delivering GHK-Cu for skin rejuvenation and wound healing.[3][4] The bioavailability from topical formulations is influenced by the integrity of the skin barrier and the formulation itself.

Quantitative Data from In Vitro Human Skin Penetration Studies

An in vitro study using human dermatomed skin provides the most detailed quantitative data currently available on the topical absorption of GHK-Cu.[7]

Parameter	Value	Unit	Experimental Conditions
Permeability Coefficient (Kp)	$2.43 \pm 0.51 \times 10^{-4}$	cm/h	Dermatomed human skin, infinite dose conditions
Copper Permeated (48h)	136.2 ± 17.5	$\mu\text{g}/\text{cm}^2$	Dermatomed human skin, infinite dose conditions
Copper Retained in Skin (48h)	97 ± 6.6	$\mu\text{g}/\text{cm}^2$	Dermatomed human skin, infinite dose conditions
Systemically Available Copper (estimated)	200–250	$\mu\text{g}/\text{cm}^2$	Based on lag times of 2-7 hours

Experimental Protocol: In Vitro Human Skin Penetration

The following methodology was employed to determine the skin penetration of GHK-Cu:[7]

- Skin Model: Dermatomed human skin was used.
- Diffusion Cells: Flow-through diffusion cells with a 1 cm² exposure area were utilized.
- Dosing: The study was conducted under infinite dose conditions.
- Analysis: The amount of copper that permeated the skin and was retained within the skin was measured over a 48-hour period.

Enhancing Topical Bioavailability

Microneedling has been shown to significantly enhance the penetration of topically applied GHK-Cu. The micro-channels created by the needles allow the peptide to bypass the stratum corneum, potentially increasing its bioavailability to levels approaching that of injectable delivery.[2]

Subcutaneous Injection

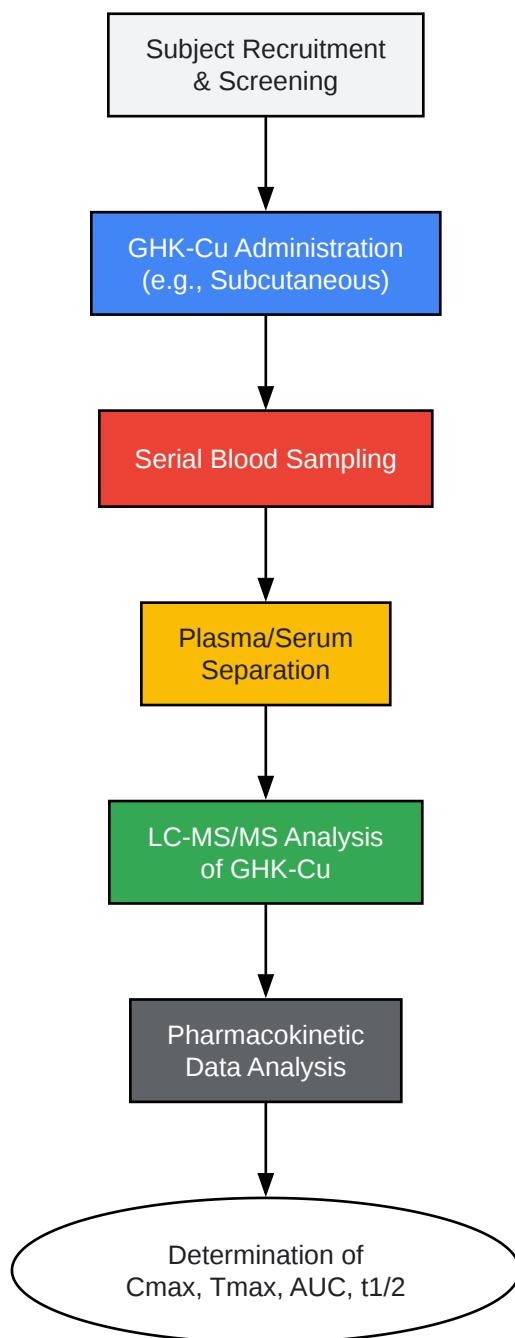
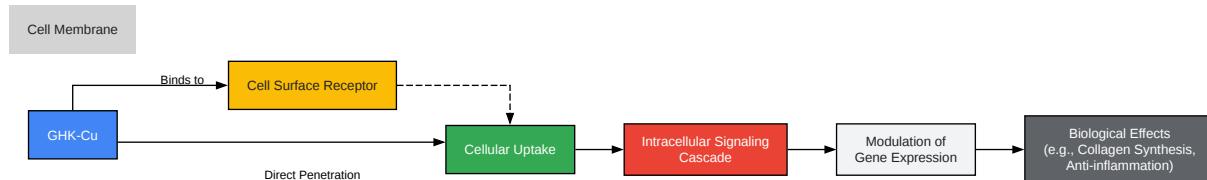
Subcutaneous injection is the preferred method for achieving systemic effects of GHK-Cu, as it is expected to provide higher bioavailability compared to topical application.[3][8] However, specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) from human studies following subcutaneous administration are not readily available in the reviewed literature.

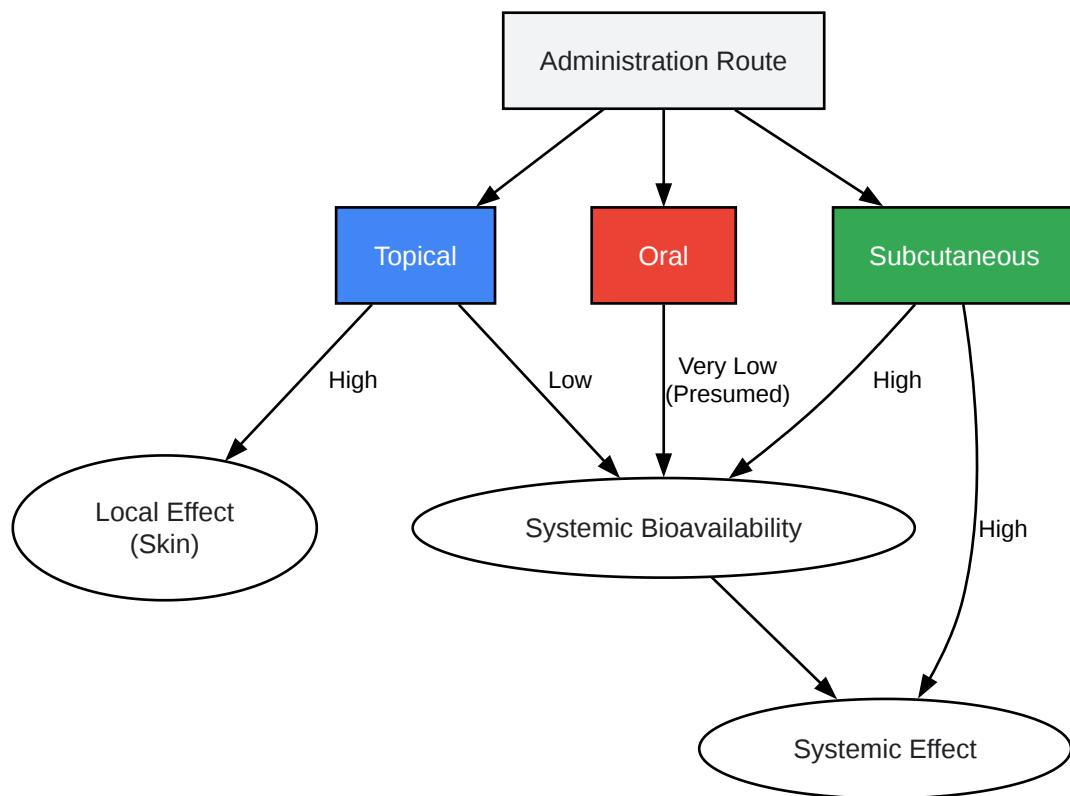
Typical Dosing Protocols for Subcutaneous Injection

While pharmacokinetic data is lacking, established clinical practice provides insight into common dosing regimens.

Goal	Dose Range per Injection	Frequency
Systemic anti-aging, inflammation control	1.0–2.0 mg	3–5 days per week

Distribution



Following absorption, GHK-Cu is distributed throughout the body. Preclinical studies in animals have shown that intravenously injected radiolabeled GHK concentrates most densely in the kidneys and brain after 4 hours.[9] In human plasma, GHK levels are approximately 200 ng/mL at age 20, declining to 80 ng/mL by age 60.[1] GHK has a high affinity for copper and can acquire it from albumin in the bloodstream.[9]


Metabolism and Excretion

The metabolic fate of GHK-Cu has not been extensively characterized. As a peptide, it is likely susceptible to degradation by peptidases in the plasma and tissues. The primary routes of excretion for peptides and their metabolites are typically renal. The aforementioned accumulation of radiolabeled GHK in the kidneys of mice supports this hypothesis.[9]

Signaling Pathways and Cellular Uptake

The biological effects of GHK-Cu are initiated by its interaction with cell surface receptors and subsequent modulation of intracellular signaling pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 3. ipharmapharmacy.com [ipharmapharmacy.com]
- 4. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 5. neuroganhealth.com [neuroganhealth.com]

- 6. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human skin penetration of a copper tripeptide in vitro as a function of skin layer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [peptidedosages.com](#) [peptidedosages.com]
- 9. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Bioavailability and Pharmacokinetics of GHK-Cu: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b237301#the-bioavailability-and-pharmacokinetics-of-ghk-cu\]](https://www.benchchem.com/product/b237301#the-bioavailability-and-pharmacokinetics-of-ghk-cu)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com